molecular formula C14H28N4 B14516783 3,5-Dihexyl-4H-1,2,4-triazol-4-amine CAS No. 62695-60-7

3,5-Dihexyl-4H-1,2,4-triazol-4-amine

Cat. No.: B14516783
CAS No.: 62695-60-7
M. Wt: 252.40 g/mol
InChI Key: YCWMKCJDBGFAPL-UHFFFAOYSA-N
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Description

3,5-Dihexyl-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by the presence of hexyl groups at positions 3 and 5 of the triazole ring, imparts distinct chemical and physical properties that make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine typically involves the reaction of hexyl-substituted hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or propanol and may require heating under reflux to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihexyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3,5-Dihexyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

  • 3,5-Diphenyl-4H-1,2,4-triazol-4-amine
  • 3,5-Dimethyl-4H-1,2,4-triazol-4-amine
  • 3,5-Diethyl-4H-1,2,4-triazol-4-amine

Comparison: Compared to these similar compounds, 3,5-Dihexyl-4H-1,2,4-triazol-4-amine is unique due to the presence of longer hexyl chains, which can influence its solubility, reactivity, and biological activity. The hexyl groups may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy in certain applications .

Properties

CAS No.

62695-60-7

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

3,5-dihexyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H28N4/c1-3-5-7-9-11-13-16-17-14(18(13)15)12-10-8-6-4-2/h3-12,15H2,1-2H3

InChI Key

YCWMKCJDBGFAPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(N1N)CCCCCC

Origin of Product

United States

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